molecular formula C21H17N3O3 B5511830 2-(1-naphthyl)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide

2-(1-naphthyl)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide

Cat. No. B5511830
M. Wt: 359.4 g/mol
InChI Key: GPCDQJAYDSMOAV-CQBCOIIOSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate reactions where starting materials undergo transformations to yield products with complex structures. For example, the condensation of ethyl (naphthalen-1-yl) acetate with hydrazine hydrate forms acetohydrazides, which are further modified through reactions with aromatic aldehydes to produce Schiff bases and subsequently, various derivatives through cyclization and other reactions (Gomathy et al., 2012).

Molecular Structure Analysis

The molecular structure of hydrazide derivatives, including those related to 2-(1-naphthyl)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, reveals a planar acetohydrazide group with a significant dihedral angle between the naphthylene system and the phenyl ring. This structural configuration contributes to the molecule's stability and reactivity (İnkaya et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving acetohydrazide derivatives demonstrate the versatility of these compounds. For instance, the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate, followed by reactions with various aldehydes, leads to the formation of Schiff bases and azetidine derivatives. These processes underline the reactivity of the naphthyl and nitrophenyl components in forming complex structures (Devi et al., 2010).

properties

IUPAC Name

2-naphthalen-1-yl-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-21(15-18-10-4-9-17-8-1-2-12-20(17)18)23-22-13-5-7-16-6-3-11-19(14-16)24(26)27/h1-14H,15H2,(H,23,25)/b7-5+,22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCDQJAYDSMOAV-CQBCOIIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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